molecular formula C21H24N2O5 B2489745 3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921774-93-8

3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No. B2489745
CAS RN: 921774-93-8
M. Wt: 384.432
InChI Key: XASZTIGHVWFTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TEB or TEOB and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Anti-Proliferative Agents

The compound has been used in the design and synthesis of potential anti-proliferative agents towards MCF-7 breast cancer . Three compounds of a series showed potent activity toward MCF-7 with IC50 in the range 8.38–11.67 µM, respectively .

Inhibition of VEGFR-2

One of the compounds, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, inhibited VEGFR-2 with IC50 = 0.33 µM . This suggests potential applications in the treatment of diseases where VEGFR-2 plays a key role, such as certain types of cancer.

Induction of Apoptosis

The same compound was also found to induce early and late apoptosis in MCF-7 . This could be useful in the development of treatments that aim to induce programmed cell death in cancer cells.

Cell Cycle Arrest

The compound was found to arrest the cell cycle in the G2/M phase by 27.07%, compared with 11.31% for the control MCF-7 . This could have implications for the development of treatments that aim to halt the proliferation of cancer cells.

Antiviral Activity

Indole derivatives, which include “3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide”, have been found to possess antiviral activity . This suggests potential applications in the development of antiviral drugs.

Broad Spectrum Biological Activities

Indole derivatives have been found to possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide” could potentially be used in the development of treatments for a wide range of conditions.

properties

IUPAC Name

3,4,5-triethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-4-26-17-10-14(11-18(27-5-2)20(17)28-6-3)21(25)22-15-7-8-16-13(9-15)12-19(24)23-16/h7-11H,4-6,12H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASZTIGHVWFTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide

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